![molecular formula C16H15ClO4 B2547020 2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid CAS No. 2367002-58-0](/img/structure/B2547020.png)
2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid
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Description
“2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid” is a chemical compound. It is related to “5-Chloro-2-methoxyphenylboronic acid” and “2-(4-Methoxyphenyl)acetic acid” which are known to be valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, the preparation of “methyl 4-methoxyphenylacetate” involves esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . Another example is the catalytic protodeboronation of pinacol boronic esters, a radical approach that has been used for the formal anti-Markovnikov hydromethylation of alkenes .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For instance, “4-Methoxyphenylboronic acid” is used for Suzuki-Miyaura cross-coupling reactions . Another example is the reaction of “2-(4-Methoxyphenyl)acetic acid” in the body, where it acts as a plasma metabolite .Scientific Research Applications
Molecular Structure and Bonding
Research on molecules with similar structures, such as dl-4-Hydroxy-3-methoxymandelic Acid , explores the orientation of acetic acid side chains and their interactions within the molecular structure through hydrogen bonds. Such studies contribute to the understanding of molecular conformation and its implications in chemical reactivity and interaction (Okabe, Suga, & Kohyama, 1995).
Synthetic Chemistry Applications
The synthesis and study of derivatives, for example, the preparation and characterization of methoxychlor derivatives , provide insights into methodologies for creating complex molecules. These synthetic pathways are crucial for the development of new materials and pharmaceuticals (Baarschers & Vukmanich, 1986).
Metabolic Studies
Investigations into the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine in rats, elucidate metabolic pathways. Understanding these pathways is essential for drug development and toxicity studies (Kanamori et al., 2002).
Environmental Chemistry
Research on environmental persistence and degradation of chemically related substances informs environmental risk assessments and the development of strategies to mitigate environmental impact. For instance, studies on the microbial degradation of pesticides and their chemical derivatives contribute to our understanding of environmental persistence and potential ecological effects (Coleman et al., 2000).
Fluorescence and Labeling Applications
New fluorophores , such as 6-methoxy-4-quinolone derived from 5-methoxyindole-3-acetic acid, with strong fluorescence across a wide pH range, demonstrate applications in biomedical analysis and fluorescent labeling. These compounds are valuable tools in biochemical and medical research for imaging and analytical techniques (Hirano et al., 2004).
Pharmacological Research
Studies on compounds with dual inhibitory activity against cyclo-oxygenase and 5-lipoxygenase enzymes showcase potential therapeutic applications. Understanding these interactions helps in the development of drugs with anti-inflammatory and analgesic properties (Laufer, Tries, Augustin, & Dannhardt, 1994).
properties
IUPAC Name |
2-[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-14-5-2-11(3-6-14)10-21-15-7-4-13(17)8-12(15)9-16(18)19/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZDRWQQSUGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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